2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
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Overview
Description
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine is a heterocyclic organic compound with the molecular formula C9H21N3 and a molecular weight of 171.28 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine typically involves the reaction of 4-methylpiperazine with 2-chloropropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Similar structure but different functional groups.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Shares the piperazine ring but differs in the alkyl chain length
Uniqueness
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2,10)8-12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADJQGJTQQHGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390230 |
Source
|
Record name | 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84725-48-4 |
Source
|
Record name | α,α,4-Trimethyl-1-piperazineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84725-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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